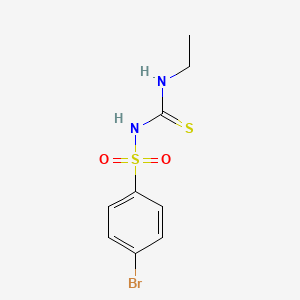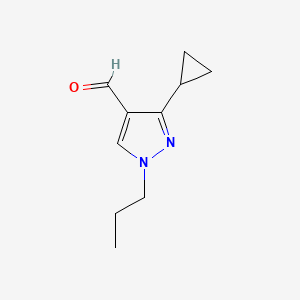
N-(4-acetylphenyl)-5-methylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves reactions under controlled conditions to achieve the desired molecular structure. For example, N-((4-acetyl phenyl) carbamothioyl) pivalamide, a compound with a similar acetylphenyl moiety, was synthesized by inert refluxing of specific reactants in dry acetone, demonstrating the intricate steps involved in crafting such molecules (Saeed et al., 2022).
科学的研究の応用
Structural Analysis and Spectral Characterization
The chemical compound N-(4-acetylphenyl)quinoline-3-carboxamide has been the focus of structural analysis and spectral characterization. Efraín Polo-Cuadrado and colleagues (2021) conducted an in-depth study, confirming its 3D structure through single crystal X-ray diffraction. The crystal packing was primarily influenced by N–H•••O and C–H•••O hydrogen bond interactions. They also optimized the molecular geometry using Density Functional Theory (DFT) at the B3LYP/6-31G+(d,p) level, finding a good agreement between theoretical and experimental UV-Vis spectra (Polo-Cuadrado et al., 2021).
Anticancer Activity
N-(4-acetylphenyl)quinoline-3-carboxamide and its derivatives have demonstrated potential in anticancer applications. A. Atta and E. Abdel‐Latif (2021) synthesized new 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide derivatives and tested them for in vitro cytotoxicity. Their findings revealed good inhibitory activity against four cell lines, particularly for products containing thiazolidinone rings or thiosemicarbazide moieties (Atta & Abdel‐Latif, 2021).
Antibacterial and Antimycotic Properties
V. Baranovskyi and colleagues (2018) explored the antimicrobial properties of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment. They synthesized 3-(4-acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, testing them for antibacterial and antomycotic activities. The results indicated that these compounds have significant antimicrobial properties (Baranovskyi et al., 2018).
作用機序
Target of Action
Similar compounds have been found to interact with various proteins and receptors in the body, influencing a range of biological processes .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence a variety of pathways, including those involved in cell growth, inflammation, and other physiological processes .
Result of Action
Related compounds have been found to have a variety of effects, including anti-inflammatory, anticancer, and antiviral activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-acetylphenyl)-5-methylthiophene-3-carboxamide . These factors can include temperature, pH, and the presence of other compounds or substances. Specific studies on how these factors affect this compound are currently lacking .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-acetylphenyl)-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-9-7-12(8-18-9)14(17)15-13-5-3-11(4-6-13)10(2)16/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSWEZDJFSAWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2480565.png)
![Tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate](/img/structure/B2480571.png)



![6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B2480577.png)


![1-chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2480580.png)

